
Cindunistat dihydrochloride
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Description
Cindunistat dihydrochloride is a useful research compound. Its molecular formula is C8H19Cl2N3O2S and its molecular weight is 292.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Osteoarthritis Treatment
Cindunistat has been primarily investigated for its efficacy in treating osteoarthritis (OA). A notable clinical trial involved a two-year randomized, double-blind, placebo-controlled study assessing its impact on patients with symptomatic knee OA.
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Study Overview :
- Participants : 1457 patients with Kellgren and Lawrence Grade (KLG) 2 or 3 osteoarthritis.
- Dosage : Patients received either 50 mg or 200 mg of cindunistat daily or a placebo.
- Primary Outcome : Rate of joint space narrowing (JSN) measured at baseline, week 48, and week 96.
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Results :
- Cindunistat did not significantly slow JSN compared to placebo across the study duration.
- In KLG2 patients, there was a notable reduction in JSN after 48 weeks with the 50 mg dose, but this effect was not sustained at 96 weeks.
- No significant improvements in joint pain or function were observed overall .
Pain Management
In addition to its application in osteoarthritis, cindunistat has demonstrated potential in managing pain associated with inflammatory conditions. Preclinical studies have shown that cindunistat can improve pain behavior in rodent models of inflammatory and neuropathic pain .
Data Table: Clinical Trial Results
Study Parameter | Cindunistat (50 mg) | Cindunistat (200 mg) | Placebo |
---|---|---|---|
Number of Participants | 485 | 486 | 486 |
JSN Change at Week 48 (mm) | -0.048 | -0.062 | Baseline |
JSN Change at Week 96 (mm) | Not sustained | Not sustained | Baseline |
Pain Improvement | No significant change | No significant change | Baseline |
Case Study: Efficacy in KLG2 Patients
A subset analysis from the aforementioned clinical trial indicated that patients classified as KLG2 showed a statistically significant reduction in joint space narrowing after 48 weeks when treated with cindunistat at a dosage of 50 mg per day. However, this improvement did not persist over time, suggesting that while initial benefits may exist, long-term efficacy remains uncertain .
Case Study: Pain Behavior in Animal Models
In animal studies involving models of inflammatory pain, cindunistat administration resulted in improved pain behavior metrics compared to control groups. These findings support the hypothesis that iNOS inhibition can effectively modulate pain pathways associated with inflammation .
Properties
CAS No. |
364067-16-3 |
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Molecular Formula |
C8H19Cl2N3O2S |
Molecular Weight |
292.23 g/mol |
IUPAC Name |
(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H17N3O2S.2ClH/c1-6(9)11-3-4-14-5-8(2,10)7(12)13;;/h3-5,10H2,1-2H3,(H2,9,11)(H,12,13);2*1H/t8-;;/m0../s1 |
InChI Key |
NNJQSTNVPJLAPP-JZGIKJSDSA-N |
Isomeric SMILES |
CC(=NCCSC[C@@](C)(C(=O)O)N)N.Cl.Cl |
Canonical SMILES |
CC(=NCCSCC(C)(C(=O)O)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.